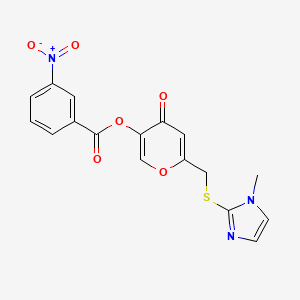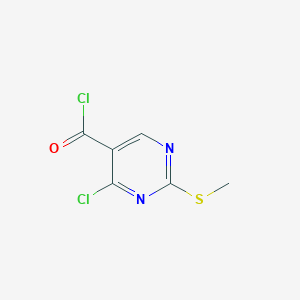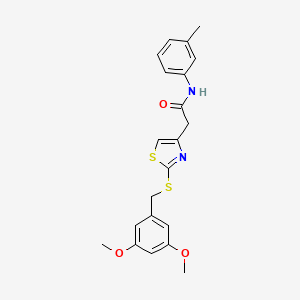
2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (2-CFPMA) is a synthetic phenoxyacetamide compound that has been studied for its potential applications in various areas of scientific research. Its chemical structure consists of an acetamide group bound to a phenoxy ring with a chlorine atom attached to the formyl group. This compound has been studied for its ability to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system, and its inhibition can lead to an increase in acetylcholine levels, which can have beneficial effects on the body. In
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicity Studies
- Research on chloroacetamide herbicides, including acetochlor and metolachlor, focuses on their metabolism in human and rat liver microsomes. These studies are critical for understanding the potential carcinogenicity and environmental impact of such compounds. For example, the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes has been extensively studied, revealing complex metabolic activation pathways that could lead to DNA-reactive products (Coleman et al., 2000).
Environmental Impact and Degradation
- The environmental behavior, including the adsorption, mobility, and efficacy of chloroacetamide herbicides like alachlor and metolachlor, depends significantly on soil properties. Understanding these interactions is crucial for assessing the environmental risks associated with their use (Peter & Weber, 1985).
Synthetic Applications and Chemical Properties
- Some research focuses on the synthesis and chemical properties of chloroacetamide derivatives. For instance, studies on chemoselective acetylation of 2-aminophenol using immobilized lipase have explored processes optimization, mechanisms, and kinetics, highlighting the utility of these compounds in synthesizing pharmaceutical intermediates (Magadum & Yadav, 2018).
Analytical and Methodological Developments
- Analytical methods for detecting and quantifying chloroacetamide herbicides and their metabolites are essential for both environmental monitoring and understanding their biological impacts. Research into fractionation techniques, such as centrifugal partition chromatography, aids in the purification and analysis of these compounds and their metabolites in complex matrices (Chang et al., 1994).
Pharmacological Activity
- Additionally, some chloroacetamide derivatives have been investigated for their potential pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties. These studies are instrumental in drug development and understanding the biological activities of these compounds (Rani et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-14-5-3-13(4-6-14)18-16(20)10-22-15-7-2-12(17)8-11(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIUKLXZGBBUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2935398.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2935399.png)

![1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2935402.png)









